molecular formula C8H15NO2 B147429 Ethyl piperidine-3-carboxylate CAS No. 71962-74-8

Ethyl piperidine-3-carboxylate

Cat. No. B147429
CAS RN: 71962-74-8
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-UHFFFAOYSA-N
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Description

Ethyl piperidine-3-carboxylate is a chemical compound that is part of the piperidine family, which is a group of organic compounds containing a six-membered ring with five methylene groups and one amine group. The ethyl piperidine-3-carboxylate structure indicates that it has a carboxylate group at the third position and an ethyl ester functional group.

Synthesis Analysis

The synthesis of ethyl piperidine-3-carboxylate derivatives has been explored in several studies. For instance, a practical synthesis of ethyl (R)-piperidine-3-acetate was achieved from commercially available 3-pyridylacetic acid, demonstrating the feasibility of synthesizing such compounds on a large scale . Another study reported the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, from 1-methyl-1,2,3,6-tetrahydropyridine . Additionally, the synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid was prepared in a two-step synthesis starting from a related ethyl piperidine-3-carboxylate derivative .

Molecular Structure Analysis

The molecular structure of ethyl piperidine-3-carboxylate derivatives has been characterized using various spectroscopic techniques. For example, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was determined using X-ray crystallography, revealing the presence of hydrogen bonding and C-H...π interactions stabilizing the compound's structure .

Chemical Reactions Analysis

Ethyl piperidine-3-carboxylate derivatives participate in various chemical reactions. A study described the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, which involves a novel carbonylation at a C-H bond in the piperazine ring . Another reaction involves the alkylation of piperidines by ethyl 1-methyl-2-ethoxy-3-indole carboxylate, demonstrating the reactivity of such compounds with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl piperidine-3-carboxylate derivatives are influenced by their molecular structure. For instance, the presence of different substituents on the piperidine ring can significantly affect the compound's inhibitory activity, as seen in analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, which are selective inhibitors of aromatase . The steric effects and the nature of substituents also play a crucial role in the reactivity and properties of these compounds .

Scientific Research Applications

Microbial Reduction and Synthesis

  • Ethyl piperidine-3-carboxylate demonstrates significant potential in microbial reduction processes. Studies have shown its application in stereospecific microbial reduction, yielding products with high diastereo- and enantioselectivity, such as in the work by Guo et al. (2006) on ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate (Guo et al., 2006).

Synthesis of Benzothiazole Derivatives

  • Ethyl piperidine-3-carboxylate is used in the synthesis of benzothiazole derivatives. Shafi et al. (2021) synthesized ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, highlighting its application in chemical synthesis (Shafi et al., 2021).

Pharmaceutical Intermediates

  • This compound serves as an important drug intermediate. Sun et al. (2013) discussed its use in the synthesis of APIs and pharmaceutical intermediates, particularly in the resolution of ethyl nipecotate (Sun et al., 2013).

Anticancer Agent Synthesis

  • It plays a role in the synthesis of potential anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents (Rehman et al., 2018).

Kinetic Studies in Gas Phase

  • Ethyl piperidine-3-carboxylate's elimination kinetics in the gas phase have been studied by Monsalve et al. (2006), providing insights into its chemical behavior under high temperatures (Monsalve et al., 2006).

Safety And Hazards

When handling Ethyl piperidine-3-carboxylate, it is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

properties

IUPAC Name

ethyl piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBSOUNZWSFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316669
Record name Ethyl nipecotate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl piperidine-3-carboxylate

CAS RN

5006-62-2, 71962-74-8
Record name Ethyl nipecotate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid ethyl ester
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Record name Ethyl piperidine-3-carboxylate (+-)-
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Record name 5006-62-2
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Record name Ethyl nipecotate
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Record name Ethyl piperidine-3-carboxylate
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Record name Ethyl piperidine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
A Monsalve, F Rosas, M Tosta, A Herize… - … journal of chemical …, 2006 - Wiley Online Library
… The products of the gas phase elimination of ethyl piperidine-3-carboxylate are described in reaction (6): 6 chemical structure image The experimental ratio of P f /P 0 from 1.8 to 2.8 with …
Number of citations: 4 onlinelibrary.wiley.com
J Zhang, P Zhang, X Liu, K Fang, G Lin - Bioorganic & medicinal chemistry …, 2007 - Elsevier
… Treatment of the crude 3a–d or 3′a–d with (R)-3-ethyl-piperidinecarboxylate gave (R)-ethyl-1-(2-diarylmethyl-thio)ethyl-piperidine-3-carboxylate 4a–d or (R)-ethyl-1-(3-diarylmethylthio)…
Number of citations: 19 www.sciencedirect.com
J Pabel, M Faust, C Prehn, B Wörlein… - …, 2012 - Wiley Online Library
A series of GABA uptake inhibitors related to (S)‐1‐{2‐[tris(4‐methoxyphenyl)methoxy]ethyl}piperidine‐3‐carboxylic acid [(S)‐SNAP‐5114], the most potent mGAT4 inhibitor known so …
GR Clemo, J Ormston, GR Ramage - Journal of the Chemical Society …, 1931 - pubs.rsc.org
… was best prepared from ethyl piperidine-3-carboxylate and p-… (n = 3) was prepared from ethyl piperidine-3-carboxylate and y… , (111) was prepared from ethyl piperidine-3carboxylate and …
Number of citations: 3 pubs.rsc.org
R Schirrmacher, W Hamkens, M Piel, U Schmitt - 2001 - download.uni-mainz.de
… To a solution of ethyl piperidine-3-carboxylate (2.48ml, 16mmol) in 1,4-dioxane (20ml) were subsequently added 2-bromo ethanol (1.13g, 16 mmol), potassium carbonate (6.63 g, 48 …
Number of citations: 2 download.uni-mainz.de
R Schirrmacher, W Hamkens, M Piel… - Journal of Labelled …, 2001 - Wiley Online Library
… To a solution of ethyl piperidine-3-carboxylate (2.48ml, 16mmol) in 1,4-dioxane (20ml) were subsequently added 2-bromo ethanol (1.13g, 16 mmol), potassium carbonate (6.63 g, 48 …
R Schirrmacher, W Hamkens… - Journal of Labelled …, 2000 - Wiley Online Library
… Ethvl (2ch drokvethvlìpiperidinezd:carbokvlate (3) To a solution of ethyl piperidine-3-carboxylate (248 ml, 16 mmol) in 1,4-dioxane (20 ml) were subsequently added 2-bromo ethanol (1. …
M Bänziger, S Klein, G Rihs - Helvetica chimica acta, 2002 - Wiley Online Library
… acid are observed with a simple sulfoxide of ethyl piperidine-3-carboxylate (7). … prepared in 52% yield from commercially available ethyl piperidine-3-carboxylate (7) by N-methylation …
Number of citations: 5 onlinelibrary.wiley.com
S RASOOL, G HUSSAIN, I AHMED - Asian Journal of Chemistry, 2015 - researchgate.net
… dine-3-carboxylate (1): Ethyl-1-[(4-chlorophenyl)sulfonyl] piperidine-3-carboxylate was synthesized by treating ethyl piperidine-3-carboxylate (a) (0.05 mol) with 4-chlorobenzene …
Number of citations: 0 www.researchgate.net
AUR REHMAN, K Nafeesa… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
… Using 4-chlorobenzene sulfonyl chloride (1) and ethyl piperidine-3-carboxylate (2), ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate (3) was synthesized and converted into 3,4,…
Number of citations: 2 journals.tubitak.gov.tr

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